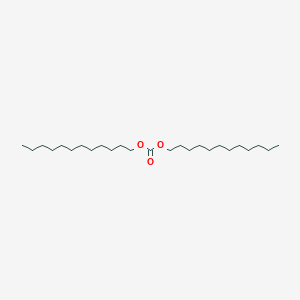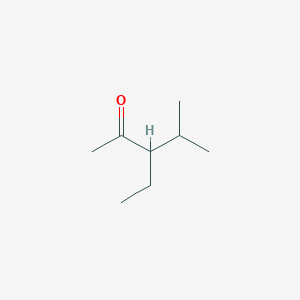
4-フルオロスルホニルベンゼンスルホニルクロリド
概要
説明
4-Fluorosulphonylbenzenesulphonyl chloride, also known as 4-(chlorosulfonyl)benzenesulfonyl fluoride, is a chemical compound with the molecular formula C6H4ClFO4S2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Fluorosulphonylbenzenesulphonyl chloride consists of a benzene ring with sulfonyl chloride and fluorosulfonyl groups attached. The molecular weight is 258.7 g/mol .Physical And Chemical Properties Analysis
4-Fluorosulphonylbenzenesulphonyl chloride has a molecular weight of 258.7 g/mol. It has a density of 1.649g/cm3 and a boiling point of 334.7ºC at 760mmHg .科学的研究の応用
有機合成
スルホニルフルオリド、例えば、4-フルオロスルホニルベンゼンスルホニルクロリドは、有機合成において幅広く応用されています . スルホニルフルオリドは、スルホニルラジカルによる直接フルオロスルホニル化に用いることができ、これはスルホニルフルオリドを生成するための簡潔で効率的なアプローチとして台頭しています .
ケミカルバイオロジー
ケミカルバイオロジーの分野では、スルホニルフルオリドはその反応性と選択性のために頻繁に用いられます . スルホニルフルオリドはタンパク質やその他の生体分子を修飾するために用いることができ、複雑な生物学的システムの研究を可能にします .
創薬
スルホニルフルオリドは創薬にも用いられます . スルホニルフルオリドは特定の官能基のバイオイソスターとして役立ち、薬剤候補の薬理学的特性を改善する可能性があります .
材料科学
材料科学では、スルホニルフルオリドは材料の表面特性を修飾するために用いることができます . これにより、さまざまな用途における材料の性能を向上させることができます .
蛍光プローブ
この化合物は、蛍光プローブの設計と合成に用いることができます . 蛍光プローブは、検出において感度が高く、選択性があり、無毒であるため、バイオメディカル、環境モニタリング、食品安全における新たなソリューションを提供します .
クリックケミストリー
スルホニルフルオリドモチーフは、タンパク質や核酸との-SO2-連結した小分子のアセンブリのためのコンネクターとして使用できます。 このスルフェートを用いた新たなクリックケミストリーアプローチは、アミドやリン酸基をリンカーとして用いるアプローチを補完するものです .
Safety and Hazards
将来の方向性
While specific future directions for 4-Fluorosulphonylbenzenesulphonyl chloride are not mentioned in the search results, sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
作用機序
Mode of Action
It is known that the compound possesses a strong electron-withdrawing property due to its fluoride atom . This property may influence its interaction with its targets.
Result of Action
It is known to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports, such as functionalized polystyrene microspheres and sepharose beads .
生化学分析
Biochemical Properties
4-Fluorosulphonylbenzenesulphonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through covalent bonding, primarily targeting nucleophilic sites such as amino and hydroxyl groups. For instance, it can react with serine residues in enzymes, leading to enzyme inhibition or modification. The strong electron-withdrawing properties of the fluorosulfonyl group enhance the compound’s reactivity, making it an effective tool for biochemical modifications .
Cellular Effects
The effects of 4-fluorosulphonylbenzenesulphonyl chloride on cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit enzymes that regulate metabolic pathways, leading to altered cellular metabolism. Additionally, the compound’s interaction with signaling proteins can disrupt normal cell signaling, potentially affecting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, 4-fluorosulphonylbenzenesulphonyl chloride exerts its effects through covalent modification of biomolecules. The compound’s fluorosulfonyl and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of these biomolecules. This covalent binding can result in changes in enzyme activity, protein function, and gene expression. For instance, the compound can inhibit serine proteases by covalently modifying the active site serine residue, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluorosulphonylbenzenesulphonyl chloride can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Over time, the compound’s reactivity may decrease, affecting its efficacy in biochemical experiments. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 4-fluorosulphonylbenzenesulphonyl chloride in animal models vary with dosage. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular damage and organ dysfunction. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-Fluorosulphonylbenzenesulphonyl chloride is involved in several metabolic pathways, primarily through its interactions with enzymes that regulate these pathways. The compound can inhibit key enzymes in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis, resulting in altered glucose metabolism. Additionally, the compound’s interactions with metabolic enzymes can affect the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 4-fluorosulphonylbenzenesulphonyl chloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or organelles, depending on its interactions with cellular components. These interactions can influence the compound’s localization and activity within the cell .
Subcellular Localization
The subcellular localization of 4-fluorosulphonylbenzenesulphonyl chloride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. For example, the presence of specific targeting signals on proteins can direct the compound to the mitochondria, where it can exert its effects on mitochondrial enzymes and processes. This localization is crucial for the compound’s activity and function within the cell .
特性
IUPAC Name |
4-chlorosulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-1-3-6(4-2-5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSWTNBQQOZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184712 | |
| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30672-72-1 | |
| Record name | 4-(Chlorosulfonyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30672-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030672721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorosulphonylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorosulphonylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






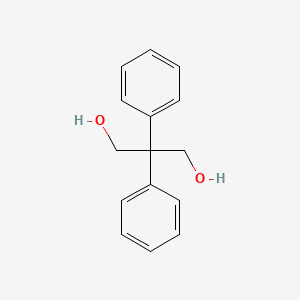
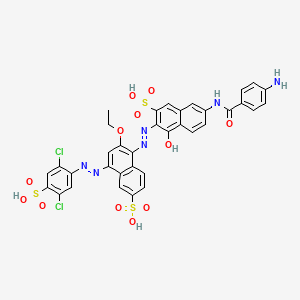

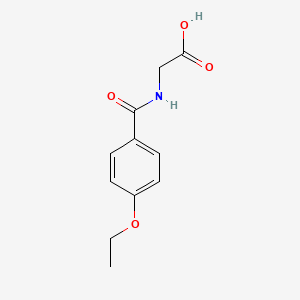

![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)
![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)
